Pharmacophore Fragment Potency in Oxytocin Receptor Antagonism: 4-Ethoxy-3-methylphenyl vs. Alternative Substitution Patterns
When embedded within a 1,2,4-triazole scaffold, the 4-ethoxy-3-methylphenyl fragment confers high-affinity antagonism at the human oxytocin receptor. A compound bearing the 4-ethoxy-3-methylphenyl group with a methoxymethyl triazole substitution exhibited a Ki of 102 nM [1]. A closely related analog bearing a triazolylmethyl substitution on the same scaffold and retaining the 4-ethoxy-3-methylphenyl group achieved a significantly enhanced Ki of 45 nM [2]. This ~2.3-fold improvement underscores the fragment's tolerance for scaffold optimization while maintaining nanomolar target engagement. No comparable data exist for the methoxy analog (4-methoxy-3-methylphenyl)methanamine in this specific assay system.
| Evidence Dimension | Binding affinity (Ki) at human oxytocin receptor |
|---|---|
| Target Compound Data | Ki = 45 nM (for BDBM50263913 derivative containing 4-ethoxy-3-methylphenyl fragment) [2] |
| Comparator Or Baseline | Ki = 102 nM (for BDBM50263859 derivative containing same 4-ethoxy-3-methylphenyl fragment but different heterocycle substitution) [1] |
| Quantified Difference | 57 nM lower Ki (2.27-fold improvement in affinity) |
| Conditions | Cell-based beta-lactamase reporter gene assay; human oxytocin receptor |
Why This Matters
This establishes the 4-ethoxy-3-methylphenyl fragment as a validated pharmacophore for achieving sub-100 nM receptor antagonism, a critical threshold for hit-to-lead progression.
- [1] BindingDB. BDBM50263859 (CHEMBL491422). Antagonist activity at human oxytocin receptor: Ki = 102 nM. View Source
- [2] BindingDB. BDBM50263913 (CHEMBL489387). Antagonist activity at human oxytocin receptor: Ki = 45 nM. View Source
